2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol
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Overview
Description
2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a thiophen-3-ylmethyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified through various reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the pyrimidine ring can lead to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene moiety can enhance binding affinity to these targets, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, such as kinase signaling, which is crucial in processes like cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol
- 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol
- 2-Methyl-6-(thiophen-2-yl)pyrimidin-4-ol
Uniqueness
2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol is unique due to the specific positioning of the thiophen-3-ylmethyl group, which can influence its electronic properties and reactivity. This positioning can lead to different biological activities and applications compared to its analogs .
Properties
IUPAC Name |
2-methyl-4-(thiophen-3-ylmethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-11-9(5-10(13)12-7)4-8-2-3-14-6-8/h2-3,5-6H,4H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZVIDMTCYIFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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